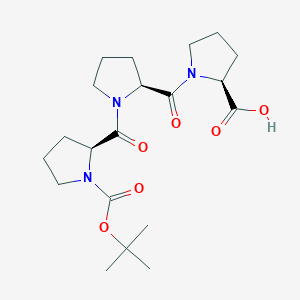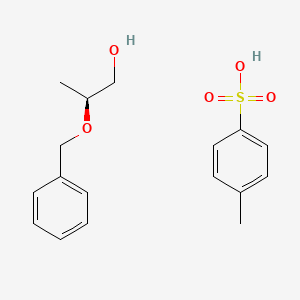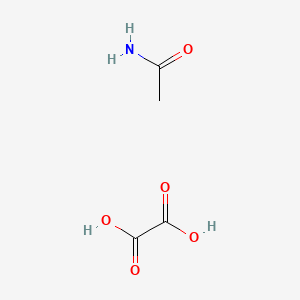
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the substitution of the tyrosine skeleton with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the α carbon. It can also be regarded as a 3-O-methyl, α-methyl derivative of L-dopa .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group such as a benzyl or tert-butoxycarbonyl (Boc) group.
Methoxylation: The phenolic hydroxyl group at the C-3 position is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
N-Benzoylation: The protected amino group is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine.
Deprotection: The protecting group is removed to yield the final product, L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反应分析
Types of Reactions
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.
作用机制
The mechanism of action of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters.
Receptor Binding: It may bind to specific receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Metabolic Pathways: The compound is involved in the biosynthesis and degradation of catecholamines, affecting various physiological processes.
相似化合物的比较
Similar Compounds
3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar structural features.
N-Benzoyl-L-tyrosine: Another derivative of L-tyrosine with a benzoyl group but lacking the methoxy and methyl substitutions.
L-DOPA: A precursor to neurotransmitters like dopamine, with structural similarities to L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Uniqueness
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
35149-81-6 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
(2S)-2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI 键 |
UFEIDPFGICDUHT-AWEZNQCLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
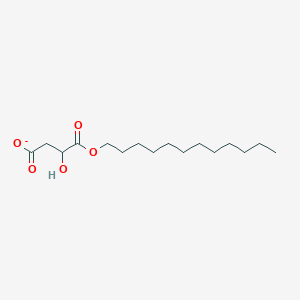
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
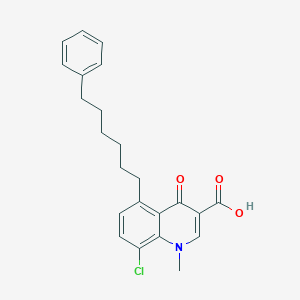
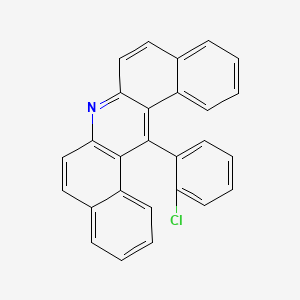
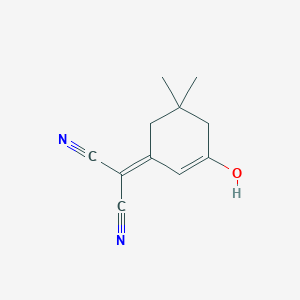
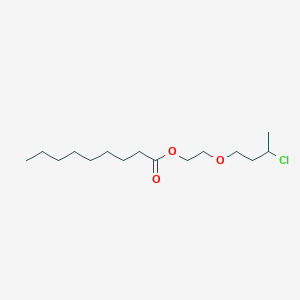
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
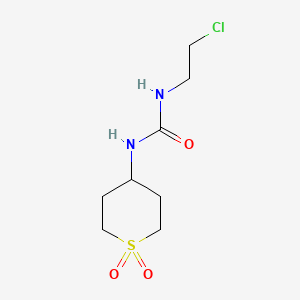
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
